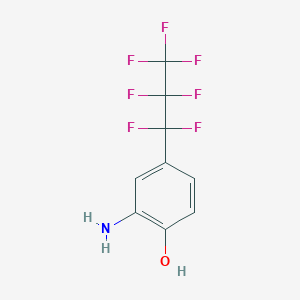

Phenol, 2-amino-4-(heptafluoropropyl)-

Description

Phenol, 2-amino-4-(heptafluoropropyl)- (CAS: Not explicitly provided in evidence; structurally analogous to compounds in and ) is a fluorinated phenolic derivative characterized by an amino group (-NH₂) at the 2-position and a heptafluoropropyl (-C₃F₇) substituent at the 4-position of the phenol ring. The heptafluoropropyl group imparts strong electronegativity and lipophilicity, distinguishing it from simpler fluorinated phenols like 2-amino-4-(trifluoromethyl)phenol (CAS: 454-81-9) .

Properties

CAS No. |

61324-30-9 |

|---|---|

Molecular Formula |

C9H6F7NO |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

2-amino-4-(1,1,2,2,3,3,3-heptafluoropropyl)phenol |

InChI |

InChI=1S/C9H6F7NO/c10-7(11,8(12,13)9(14,15)16)4-1-2-6(18)5(17)3-4/h1-3,18H,17H2 |

InChI Key |

HATCNXLXAZKUEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(F)(F)F)(F)F)(F)F)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The heptafluoropropyl group (-C₃F₇) in Phenol, 2-amino-4-(heptafluoropropyl)- introduces greater steric bulk and fluorination compared to other substituents:

- Trifluoromethyl (-CF₃): Found in 2-amino-4-(trifluoromethyl)phenol (CAS: 454-81-9), this group is smaller and less lipophilic. The reduced steric hindrance may enhance solubility in polar solvents compared to the heptafluoropropyl analog .

- Trifluoromethoxy (-OCF₃): As seen in -amino-4-(trifluoromethoxy)phenol derivatives exhibit lower melting points (e.g., 113–114°C) due to reduced molecular symmetry and weaker intermolecular forces compared to bulkier heptafluoropropyl analogs .

Data Tables

Table 1: Key Properties of Fluorinated Phenols

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-4-(heptafluoropropyl)phenol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis often involves nucleophilic substitution or fluorination reactions. For analogs like 2-amino-4-(trifluoromethylthio)phenol, precursors such as 2-aminophenol react with fluorinated agents (e.g., trifluoromethylthiolating reagents) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH). Temperature control (50–80°C) and inert atmospheres are critical to avoid side reactions. Purification typically employs crystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing fluorinated phenolic compounds like 2-amino-4-(heptafluoropropyl)phenol?

- Methodological Answer : Nuclear magnetic resonance (NMR, particularly NMR) is essential for confirming fluorinated substituents. Mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) monitors purity. X-ray crystallography can resolve structural ambiguities in crystalline derivatives. For mixtures (e.g., unresolved isomers), advanced chromatographic methods (e.g., chiral HPLC) or hyphenated techniques (GC-MS) are recommended .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : The heptafluoropropyl group confers high lipophilicity (logP > 3.5), influencing solubility in organic solvents (e.g., DCM, THF). Thermal stability (decomposition >200°C) allows high-temperature reactions. Acid-base properties (pKa ~9–10 for the phenolic -OH) require pH-controlled conditions during aqueous workups. These properties guide solvent selection, reaction quenching, and storage protocols .

Advanced Research Questions

Q. How can computational tools predict the reactivity and retrosynthetic pathways for 2-amino-4-(heptafluoropropyl)phenol?

- Methodological Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) identifies feasible precursors and reaction steps by mining databases of fluorinated analogs. Density functional theory (DFT) calculations predict electrophilic aromatic substitution regioselectivity, while molecular docking models assess binding affinity to biological targets. Collision cross-section (CCS) predictions aid in interpreting mass spectrometry data .

Q. What role does the heptafluoropropyl group play in modulating biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorination enhances metabolic stability and membrane permeability. In enzyme inhibition studies, the heptafluoropropyl group increases van der Waals interactions with hydrophobic binding pockets (e.g., cytochrome P450 isoforms). Comparative assays with 2-aminothiophenol (non-fluorinated) show reduced IC values for fluorinated derivatives, highlighting fluorine’s electronic effects .

Q. How can researchers address challenges in isolating isomers or byproducts during synthesis?

- Methodological Answer : Isomeric mixtures (e.g., unresolved heptafluoropropyl/perfluoro-2-propyl derivatives) require advanced separation techniques. Simulated moving bed (SMB) chromatography or preparative HPLC with chiral stationary phases can resolve enantiomers. Reaction optimization (e.g., adjusting stoichiometry of fluorinating agents) minimizes byproduct formation. NMR kinetics can identify side reactions in real-time .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Methodological Answer : Isotopic labeling (e.g., -tagged heptafluoropropyl groups) tracks metabolic pathways. Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins. Knockout cell lines or CRISPR-edited enzymes confirm specificity in inhibition assays. Comparative studies with truncated analogs (e.g., lacking the amino group) isolate functional group contributions .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.